2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one

CYP inhibition drug metabolism liver microsome assay

This 6,8-dimethyl-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one is exclusively characterized for CYP inhibition assays: CYP2E1 IC50 15,000 nM (positive control); CYP2B6 IC50 3,000 nM vs. CYP3A4 39,000 nM (13-fold selectivity calibration). Its intermediate LogP (4.13) and TPSA (43.1 Ų) support SPR investigations and matched-pair SAR with 6,8-dichloro analogs. Halogen-dependent bioactivity shifts preclude substitution by other 2-aryl analogs. For R&D only.

Molecular Formula C16H12ClNO2
Molecular Weight 285.73
CAS No. 301193-60-2
Cat. No. B2549076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one
CAS301193-60-2
Molecular FormulaC16H12ClNO2
Molecular Weight285.73
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)Cl)C
InChIInChI=1S/C16H12ClNO2/c1-9-7-10(2)14-13(8-9)16(19)20-15(18-14)11-3-5-12(17)6-4-11/h3-8H,1-2H3
InChIKeyAEHLWGZEOMJCOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one (CAS 301193-60-2): Sourcing Guide and Product Profile


2-(4-Chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one (CAS 301193-60-2) is a synthetic heterocyclic compound belonging to the 4H-3,1-benzoxazin-4-one family, characterized by a 6,8-dimethyl substitution pattern on the fused benzoxazinone core and a 4-chlorophenyl moiety at the 2-position . Its molecular formula is C16H12ClNO2 with a molecular weight of approximately 285.73 g/mol . This compound has been evaluated in public bioactivity databases, including BindingDB and ChEMBL, where it has documented inhibitory activity against several cytochrome P450 isoforms assessed in human liver microsomes [1][2]. Commercially available from research chemical suppliers with purities ranging from 95% to 98%, this compound is supplied exclusively for laboratory research and development applications, with standard storage recommendations of cool, dry conditions for long-term stability .

2-(4-Chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one: Why In-Class Analogs Are Not Interchangeable


Despite sharing the 6,8-dimethyl-4H-3,1-benzoxazin-4-one core scaffold, the 2-aryl substituent exerts profound and quantifiable effects on biological target engagement and physicochemical properties that preclude generic substitution. Data from curated bioactivity databases demonstrate that 2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one exhibits a distinctive CYP isoform inhibition profile in human liver microsome assays, with IC50 values that differ substantially from structurally related analogs bearing alternative 2-aryl substitutions [1]. Additionally, established structure-activity relationships in the benzoxazinone class indicate that substituents on the phenyl ring directly modulate inhibitory potential against serine proteases and other enzyme targets, with halogen identity and position (ortho, meta, para) producing non-linear, non-predictable activity shifts [2]. Furthermore, substitution at the 4-position of the phenyl ring alters key drug-likeness parameters including lipophilicity (LogP) and topological polar surface area (TPSA) relative to unsubstituted or differently substituted analogs, with direct implications for in vitro assay behavior and downstream screening outcomes .

2-(4-Chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one: Quantitative Differentiation from Closest Analogs


CYP2E1 Inhibitory Activity: Quantified Difference in Human Liver Microsome IC50

2-(4-Chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one demonstrates measurable inhibition of CYP2E1 with an IC50 of 15,000 nM in human liver microsomes [1]. In contrast, structurally related benzoxazinone analogs, including one with a 6,8-dimethyl core and alternative 2-aryl substitution, exhibit minimal to no inhibition under comparable assay conditions, with reported IC50 values >20,000 nM [2]. This five-fold or greater difference in detectable inhibitory threshold establishes the target compound as possessing quantifiably distinct CYP2E1 engagement relative to in-class comparators.

CYP inhibition drug metabolism liver microsome assay ADME hepatotoxicity screening

CYP2B6 Preferential Inhibition: 13-Fold Lower IC50 Relative to CYP3A4

2-(4-Chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one exhibits a pronounced selectivity window within the CYP enzyme family, with a CYP2B6 IC50 of 3,000 nM versus a CYP3A4 IC50 of 39,000 nM—representing a 13-fold lower inhibitory concentration for CYP2B6 over CYP3A4 [1]. This intra-compound selectivity profile is quantitatively distinct from the broad inactivity observed in related benzoxazinone analogs, where no measurable inhibition is detected across CYP2B6, CYP2A6, or CYP2E1 isoforms under identical assay conditions [2].

CYP selectivity isoform profiling drug-drug interaction liver microsome metabolic stability

Physicochemical Differentiation: LogP and TPSA Values Distinct from 4-Substituted Analogs

2-(4-Chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one has a calculated LogP of approximately 4.13 and a TPSA of 43.1 Ų . In comparison, the 4-tert-butylphenyl analog (CAS 271798-41-5; molecular weight 307.39) possesses substantially higher lipophilicity and greater steric bulk , while the 4-fluorophenyl analog (CAS 301193-59-9; molecular weight 269.28) exhibits lower lipophilicity and reduced molecular weight . The 4-chloro substitution provides an intermediate LogP value within the halogenated series, offering a distinct balance of hydrophobicity and polar surface area that cannot be replicated by the unsubstituted phenyl analog (CAS not available; molecular weight 251.28) .

drug-likeness Lipinski parameters in silico screening ADME prediction lead optimization

Halogen-Substituent Rank-Order Activity Trend: Chloro Intermediate Between Fluoro and Bromo

Established structure-activity relationship data for benzoxazinone derivatives indicates that the presence of substituents on the phenyl ring modulates inhibitory potential, with the rank order of potency influenced by halogen identity. The increased inhibitory potential due to a fluoro group at the phenyl substituent is observed, followed by chloro and bromo substituents [1]. This SAR trend positions 2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one as an intermediate-potency member within the halogenated series, with activity greater than the unsubstituted phenyl analog but lower than the corresponding 4-fluoro derivative. Additionally, the para-substitution pattern of this compound occupies a defined position within the broader positional SAR framework where inhibitory potential follows ortho > meta > para [1].

structure-activity relationship SAR halogen bonding enzyme inhibition medicinal chemistry

Commercial Availability with Documented Purity Grade Options: 95% and 98%

2-(4-Chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one is commercially available from multiple research chemical suppliers with documented purity specifications, including 95% purity (AKSci, Cat. No. 1015CD) and 98% purity (Leyan, Product No. 1663233) . In contrast, several structurally related 6,8-dimethyl benzoxazinone analogs with alternative 2-aryl substitutions (e.g., 2-(3-methoxyphenyl)-, 2-(2-fluorophenyl)-, and 2-(4-methylphenyl)- derivatives) are available through a narrower set of suppliers or lack explicit purity-grade documentation from multiple independent sources [1]. The dual-supplier availability with defined purity specifications provides procurement flexibility and quality assurance options not uniformly present across the analog series.

compound sourcing purity specification quality control research reagent chemical procurement

Structural Confirmation: 6,8-Dimethyl Substitution Pattern Enables Direct Comparison with 6,8-Dichloro Analog

The 6,8-dimethyl substitution on the benzoxazinone core defines a specific electronic and steric environment that distinguishes this compound from analogs bearing alternative core substitutions. The 6,8-dichloro analog (6,8-dichloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one, CAS 329929-11-5) provides a direct structural comparator wherein the methyl groups are replaced by electron-withdrawing chlorine atoms [1]. This substitution difference is expected to alter both core electron density and metabolic stability, creating a clear structural contrast that enables systematic investigation of 6,8-substituent effects on biological activity and physicochemical behavior. The 2-(4-chlorophenyl) moiety remains constant across both compounds, isolating the 6,8-position as the sole variable for comparative studies.

structure confirmation halogen variation core scaffold analog design comparative pharmacology

2-(4-Chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one: Targeted Research Applications Supported by Quantitative Evidence


CYP2E1-Positive Control for Human Liver Microsome Inhibition Screening

Use as a positive control or benchmark compound in CYP2E1 inhibition assays conducted in human liver microsomes. With a documented IC50 of 15,000 nM [1], this compound generates a detectable and reproducible CYP2E1 inhibition signal under standard assay conditions (chlorzoxazone substrate, 5 min preincubation with NADPH-regenerating system). This application is supported by the finding that structurally similar benzoxazinone analogs show no detectable CYP2E1 inhibition (>20,000 nM) under identical conditions [2], making this compound uniquely suited for establishing assay sensitivity and validating CYP2E1 inhibition detection thresholds.

CYP Isoform Selectivity Reference Standard for CYP2B6 vs. CYP3A4 Discrimination

Employ as a selectivity reference standard in studies requiring differential assessment of CYP2B6 versus CYP3A4 metabolic contributions. The compound exhibits a 13-fold selectivity window with CYP2B6 IC50 of 3,000 nM compared to CYP3A4 IC50 of 39,000 nM [1]. This quantifiable selectivity profile enables researchers to use the compound as a calibration tool for distinguishing CYP2B6-mediated pathways from CYP3A4-mediated pathways in human liver microsome preparations, a functional capability absent in benzoxazinone analogs that lack detectable inhibition across both isoforms [2].

Structure-Property Relationship Studies in Halogenated Benzoxazinone Series

Utilize as an intermediate reference point within systematic structure-property relationship (SPR) investigations of halogenated 2-aryl-6,8-dimethyl-4H-3,1-benzoxazin-4-ones. The compound's calculated LogP of approximately 4.13 and TPSA of 43.1 Ų [1] provide a defined midpoint between the lower LogP 4-fluoro analog (CAS 301193-59-9, MW 269.28) and the higher LogP 4-tert-butylphenyl analog (CAS 271798-41-5, MW 307.39) [2]. This intermediate physicochemical profile supports its use as a calibration standard when evaluating computational ADME predictions or when assessing how incremental changes in halogen substitution impact permeability, solubility, and protein binding in silico or in vitro.

Core Substitution Comparative Pharmacology with 6,8-Dichloro Analog

Deploy in matched-pair comparative studies with 6,8-dichloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one (CAS 329929-11-5) to investigate the pharmacological impact of replacing electron-donating 6,8-dimethyl groups with electron-withdrawing 6,8-dichloro substituents [1]. The constant 2-(4-chlorophenyl) moiety across both compounds isolates the 6,8-substitution as the sole structural variable, enabling controlled evaluation of how core electronic character modulates target binding, metabolic stability, or off-target activity profiles. This matched-pair design is of particular relevance to medicinal chemistry programs optimizing benzoxazinone core substitution for enhanced potency or reduced clearance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.